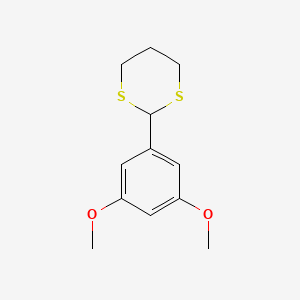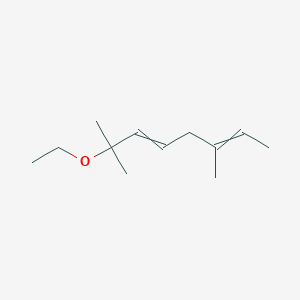![molecular formula C19H20N2O4 B14628381 2,3,9,10-Tetramethoxy-5,6-dihydrobenzimidazo[2,1-a]isoquinoline CAS No. 57544-83-9](/img/structure/B14628381.png)
2,3,9,10-Tetramethoxy-5,6-dihydrobenzimidazo[2,1-a]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,9,10-Tetramethoxy-5,6-dihydrobenzimidazo[2,1-a]isoquinoline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple methoxy groups and a fused ring system, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,9,10-Tetramethoxy-5,6-dihydrobenzimidazo[2,1-a]isoquinoline typically involves the reaction of palmatine chloride with sodium hydroxide in methanol . The reaction is carried out under stirring conditions, and the product is obtained after filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,9,10-Tetramethoxy-5,6-dihydrobenzimidazo[2,1-a]isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
2,3,9,10-Tetramethoxy-5,6-dihydrobenzimidazo[2,1-a]isoquinoline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,9,10-Tetramethoxy-5,6-dihydrobenzimidazo[2,1-a]isoquinoline involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and fused ring system allow the compound to bind to specific sites, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,3,9,10-Tetramethoxy-5,6-dihydroindolo[2,1-a]isoquinoline
- 1,2,9,10-Tetramethoxy-6,7-dimethyl-5,6-dihydro-4H-dibenzo[de,g]quinoline
- 2,3,9,10-Tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline
Uniqueness
2,3,9,10-Tetramethoxy-5,6-dihydrobenzimidazo[2,1-a]isoquinoline is unique due to its specific arrangement of methoxy groups and the fused ring system, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications in scientific research and industry.
Properties
CAS No. |
57544-83-9 |
|---|---|
Molecular Formula |
C19H20N2O4 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2,3,9,10-tetramethoxy-5,6-dihydrobenzimidazolo[2,1-a]isoquinoline |
InChI |
InChI=1S/C19H20N2O4/c1-22-15-7-11-5-6-21-14-10-18(25-4)17(24-3)9-13(14)20-19(21)12(11)8-16(15)23-2/h7-10H,5-6H2,1-4H3 |
InChI Key |
KWEFYTMFKBZQNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN3C2=NC4=CC(=C(C=C43)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



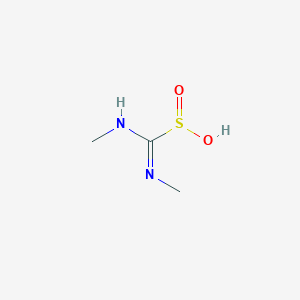
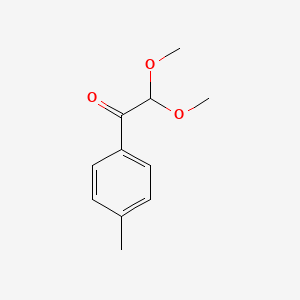
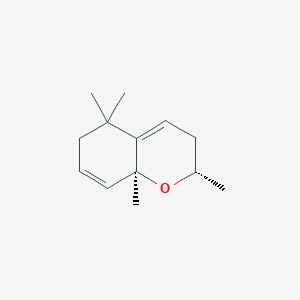
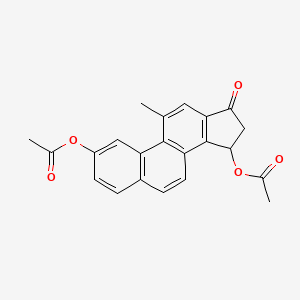
![Isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl-](/img/structure/B14628335.png)
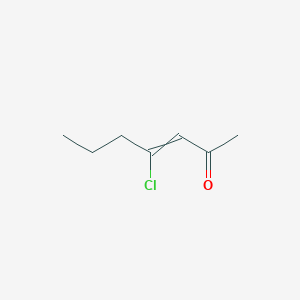
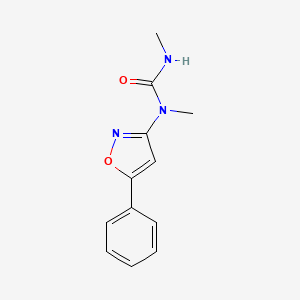
![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)methanol](/img/structure/B14628347.png)
